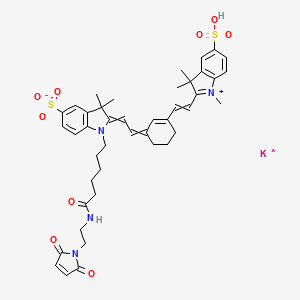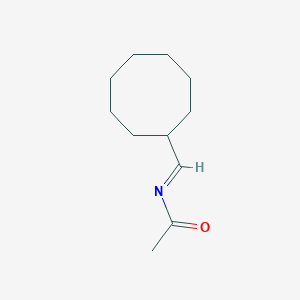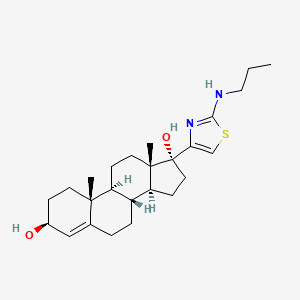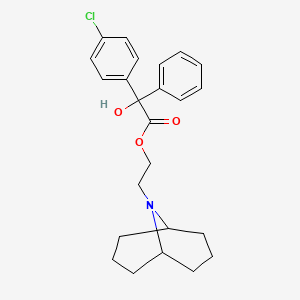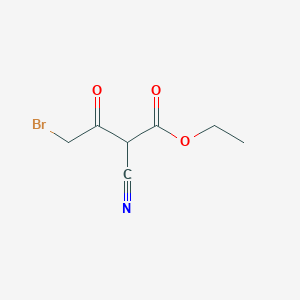
Ethyl 4-bromo-2-cyano-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-cyano-3-oxobutanoate is an organic compound with the molecular formula C7H8BrNO3. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom, a cyano group, and a keto group, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with bromine in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes bromination to yield the desired product .
Another method involves the reaction of diketene with ethyl cyanoacetate in the presence of a base. This reaction also proceeds through an enolate intermediate, followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination of ethyl acetoacetate. The process is carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in pharmaceutical synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Cyclization Reactions: Cyclization reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, such as ethyl 4-amino-2-cyano-3-oxobutanoate.
Reduction Reactions: The major product is ethyl 4-bromo-2-cyano-3-hydroxybutanoate.
Cyclization Reactions: Products include heterocyclic compounds like benzindenoazepines.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-cyano-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the cyano group make the compound highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-oxobutanoate: Similar in structure but lacks the cyano group.
Ethyl 2-cyano-3-oxobutanoate: Similar but lacks the bromine atom.
Ethyl 4-chloro-2-cyano-3-oxobutanoate: Similar but contains a chlorine atom instead of bromine
Uniqueness
Ethyl 4-bromo-2-cyano-3-oxobutanoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups makes it a valuable intermediate for the preparation of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
ethyl 4-bromo-2-cyano-3-oxobutanoate |
InChI |
InChI=1S/C7H8BrNO3/c1-2-12-7(11)5(4-9)6(10)3-8/h5H,2-3H2,1H3 |
InChI Key |
BUFHGEFKGPNKQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




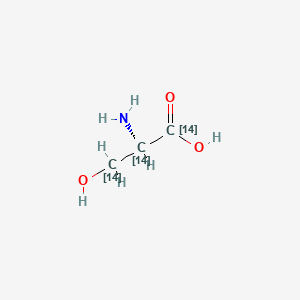
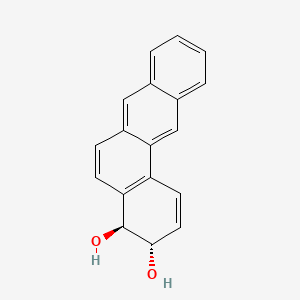

![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)
![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
